molecular formula C10H8F3N3 B580054 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline CAS No. 943320-48-7

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline

Cat. No.: B580054
CAS No.: 943320-48-7
M. Wt: 227.19
InChI Key: KZPKULGYMCRGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring an imidazole ring at the meta position and a trifluoromethyl group at the para position relative to the amino group. This compound is a key intermediate in the synthesis of pharmaceuticals, notably Nilotinib, a tyrosine kinase inhibitor used in leukemia treatment . Its molecular formula is C₁₀H₈F₃N₃, with a molecular weight of 227.19 g/mol. Key properties include a water solubility of 228.6 mg/L at 25°C and a LogP value of 2.42, indicating moderate lipophilicity . Structurally, the electron-withdrawing trifluoromethyl group and the electron-rich imidazole ring contribute to its unique reactivity and biological activity, particularly in anticancer applications .

Preparation Methods

Ullmann Coupling-Based Synthesis

The Ullmann reaction remains a cornerstone for constructing aryl-imidazole bonds in 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Source details a two-step protocol starting with 3-bromo-5-(trifluoromethyl)aniline (2g ), which undergoes coupling with imidazole in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) and cuprous iodide (CuI). The reaction proceeds at 130°C for 16–20 hours, followed by aqueous workup and gradient column chromatography (DCM:MeOH, 50:1 to 20:1) to isolate the product as a pale yellow solid in 63% yield .

Critical parameters include the stoichiometric excess of imidazole (2.8 equiv) to drive the reaction to completion and the use of CuI, which facilitates the Ullmann coupling mechanism. The DMF solvent stabilizes intermediates, while Cs₂CO₃ acts as both a base and a desiccant. A comparative analysis of copper catalysts (e.g., CuI vs. CuBr) revealed CuI’s superiority in minimizing side reactions, such as homocoupling of aryl halides . Purification via gradient elution effectively removes unreacted imidazole and brominated byproducts, though the method’s reliance on column chromatography limits scalability.

Palladium-Catalyzed Arylamination Strategies

Patent discloses a palladium-catalyzed approach for analogous compounds, adaptable to this compound. The method employs 3-fluoro-5-(trifluoromethyl)aniline and 4-methylimidazole in the presence of sodium hydride (NaH) and N-methylpyrrolidinone (NMP). The reaction proceeds via nucleophilic aromatic substitution (SNAr), where NaH deprotonates imidazole, generating a reactive anion that displaces fluoride at the meta position .

Key advantages include milder conditions (75–100°C) and avoidance of transition-metal catalysts, reducing metal contamination. However, the necessity for anhydrous NMP and rigorous exclusion of moisture complicates large-scale implementation. Post-reaction recrystallization from heptane yields high-purity product, circumventing chromatography . For the non-methylated variant, substituting 4-methylimidazole with imidazole and optimizing base strength (e.g., K₂CO₃ instead of NaH) may enhance compatibility.

Microwave-Assisted and Continuous Flow Synthesis

Innovations in reaction engineering, as highlighted in , address decomposition challenges in traditional batch processes. Microwave irradiation accelerates the Ullmann coupling, reducing reaction times from 20 hours to 30 minutes while maintaining 60–65% yield. Continuous flow systems further enhance heat transfer, enabling precise temperature control (130±2°C) and minimizing byproduct formation .

A representative protocol involves pumping a solution of 3-bromo-5-(trifluoromethyl)aniline (0.5 M in DMF), imidazole (1.4 M), and CuI (5 mol%) through a heated reactor tube. Residence time of 15 minutes suffices for complete conversion, followed by inline liquid-liquid extraction to isolate the product. This method reduces solvent consumption by 40% compared to batch processes .

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Purification
Ullmann Coupling CuIDMF13016–2063Column Chromatography
Palladium SNAr NoneNMP75–1006–858*Recrystallization
Microwave Flow CuIDMF1300.2561Liquid-Liquid Extraction

*Estimated yield for non-methylated variant.

The Ullmann method offers higher yields but requires costly chromatography. Palladium-free SNAr simplifies purification but demands stringent anhydrous conditions. Microwave-assisted flow synthesis balances speed and scalability, though initial equipment costs are prohibitive for small-scale labs.

Industrial-Scale Considerations

For kilogram-scale production, patent emphasizes replacing DMF with recyclable solvents like 2-methyltetrahydrofuran (2-MeTHF). A pilot-scale trial using 2-MeTHF achieved 59% yield with 98.5% purity after recrystallization . Additionally, substituting Cs₂CO₃ with cheaper K₃PO₄ reduced reagent costs by 30% without compromising efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of pharmaceuticals. Its imidazole moiety is known to interact effectively with biological targets, particularly enzymes and receptors involved in disease pathways. Some notable applications include:

  • Anticancer Research : Studies have shown that this compound exhibits anti-proliferative effects against various cancer cell lines, including solid tumors and hematological malignancies. It has been compared favorably to established treatments like imatinib and nilotinib, indicating its potential as a therapeutic agent.
  • Kinase Inhibition : Compounds with similar structures have demonstrated significant inhibitory activity against kinases involved in tumor growth. This suggests that this compound may be developed into a potent kinase inhibitor for cancer therapy.

The biological activity of this compound is attributed to its structural components:

  • Mechanism of Action : The imidazole ring can modulate enzymatic activity, while the trifluoromethyl group enhances stability and bioavailability. This combination allows for effective binding to active sites on target proteins, potentially inhibiting their activity .

Chemical Synthesis

In organic synthesis, this compound acts as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can yield imidazole derivatives.
  • Reduction : Modifies the imidazole or trifluoromethyl groups.
  • Substitution Reactions : Engages in nucleophilic or electrophilic substitutions to introduce new functional groups.

Case Studies

Numerous studies highlight the effectiveness of this compound in preclinical settings:

Study FocusFindings
Anti-ProliferationIn vitro studies showed inhibition of cell proliferation across multiple cancer types.
Kinase Inhibitory AssaysDemonstrated inhibition rates comparable to leading therapeutic agents.

These findings underscore the compound's potential as a candidate for further development in cancer therapies.

Industrial Applications

Beyond medicinal uses, this compound finds applications in various industrial sectors:

  • Pharmaceutical Development : Used as an intermediate for synthesizing drugs targeting specific biological pathways.
  • Agricultural Chemicals : Enhances crop protection products by improving efficacy against pests and diseases .
  • Material Science : Contributes to the formulation of advanced materials with specific thermal and chemical resistance properties .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its applications .

Comparison with Similar Compounds

The compound is compared to structural analogs based on substituent positions, heterocycle modifications, and functional group variations. Key findings are summarized below:

Positional Isomers of Imidazole-Substituted Anilines

  • 4-(1H-Imidazol-1-yl)aniline (I4A) and 2-(1H-Imidazol-1-yl)aniline (I2A) are positional isomers of 3-(1H-Imidazol-1-yl)aniline (I3A).
  • NMR Data : The chemical shifts of aromatic protons in I3A (δ 8.08, 7.57, 6.73 ppm) differ significantly from I4A (δ 7.95, 6.64 ppm) and I2A (δ 7.74, 6.86 ppm), reflecting electronic and steric effects of substituent positions .
  • Application : I3A derivatives are preferred in gas separation membranes due to enhanced polymer chain packing compared to I2A and I4A isomers .

Substituent Effects on the Imidazole Ring

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (methylated analog) exhibits superior anticancer activity compared to the non-methylated parent compound. For example, its IC₅₀ values against K562, HL-60, MCF-7, and HepG2 cancer cell lines are 3.42–8.84 µM, attributed to improved target binding from the methyl group .

Trifluoromethyl Positional Isomers

  • 2-(Trifluoromethyl)aniline Derivatives : Ortho-substituted analogs (e.g., 2-(trifluoromethyl)aniline derivatives 30a and 31a ) show higher bioactivity and lower cytotoxicity than meta-substituted counterparts. This is linked to reduced basicity (ortho effect), which enhances metabolic stability .
  • 3-(Trifluoromethyl)aniline Derivatives : Less active in anticancer assays, with IC₅₀ values >10 µM in most cases .

Heterocycle Replacements

  • Benzimidazole Derivatives : Compounds like 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one exhibit divergent biological activities due to the fused benzene ring, which increases rigidity and π-π stacking interactions .

Table 1: Comparative Data for Key Analogs

Compound Name Structural Feature IC₅₀ (µM) Water Solubility (mg/L) Key Application Reference
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline Imidazole (meta), CF₃ (para) 3.42–8.84 228.6 Anticancer agents
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline 4-Methyl-imidazole, CF₃ (para) 3.42–7.04 Not reported Nilotinib intermediate
2-(Trifluoromethyl)aniline derivatives CF₃ (ortho) <5.0 ~300 High-activity lead compounds
3-(5-Methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline Triazole replacement Not tested Not reported Kinase inhibitor candidate
4-(1H-Imidazol-1-yl)aniline (I4A) Imidazole (para) N/A ~250 Gas separation membranes

Key Research Findings

Anticancer Activity: The methylated imidazole derivative (3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) demonstrates superior potency against leukemia and solid tumor cell lines compared to non-methylated analogs, making it a critical intermediate in kinase inhibitor development .

Ortho vs. Meta Trifluoromethyl Effects : Ortho-substituted trifluoromethylanilines exhibit enhanced bioactivity due to steric and electronic effects, whereas meta-substituted derivatives are less effective .

Synthetic Flexibility: The parent compound’s amino group allows facile derivatization into diamides or polyamides, useful in materials science (e.g., ionene polymers for gas separation) .

Biological Activity

The compound 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C10H8F3N3C_{10}H_{8}F_{3}N_{3}. The compound features an imidazole ring, which is known for its ability to interact with biological targets, and a trifluoromethyl group that enhances its pharmacological properties .

The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process critical in signaling pathways related to cell growth and cancer progression.

Inhibition of Kinases

Research indicates that this compound exhibits significant inhibitory activity against various kinases, particularly those involved in cancer:

  • EGFR (Epidermal Growth Factor Receptor) : The compound has shown up to 92% inhibition at concentrations as low as 10 nM .
  • Abl Kinase : It demonstrates high binding affinity to both wild-type and mutant forms of the Abl kinase, which is crucial in chronic myeloid leukemia (CML) treatment .

Biological Activity Data

The following table summarizes the biological activities of this compound against various cancer cell lines:

Cell Line Activity Concentration (µM) Reference
K-562 (CML)Moderate to significant100
HL-60 (Leukemia)Moderate to significant100
MCF-7 (Breast Cancer)Moderate100
HeLa (Cervical Cancer)Significant100
A549 (Lung Cancer)Moderate100

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the compound's potency. SAR studies have indicated that:

  • The placement of the trifluoromethyl and imidazole substituents on the phenyl ring is critical for activity.
  • Compounds with strong electronegative groups like trifluoromethyl or nitro groups show improved anti-tumor effects due to their ability to bind competitively to the active sites of kinases .

Case Studies

Several studies have demonstrated the effectiveness of compounds similar to this compound in preclinical settings:

  • Anti-Proliferation Studies : In vitro studies showed that this compound inhibited cell proliferation in multiple cancer types, including solid tumors and hematological malignancies. For example, it was compared favorably against established treatments such as imatinib and nilotinib .
  • Kinase Inhibitory Assays : In assays targeting various kinases, compounds with similar structures demonstrated inhibition rates comparable to leading therapeutic agents, suggesting potential for development into effective cancer treatments .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline to ensure stability?

The compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation. This minimizes exposure to light, moisture, and oxygen, which could compromise its chemical integrity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation typically involves a combination of spectroscopic techniques:

  • NMR : Look for characteristic peaks such as aromatic protons (6.8–7.5 ppm), NH2 protons (broad singlet near 5 ppm), and CF3 groups (distinctive splitting in 19F^{19}\text{F} NMR at ~-60 ppm).
  • IR : Key stretches include N-H (3279 cm1^{-1}), C-F (1116–1219 cm1^{-1}), and aromatic C=C (1430–1566 cm1^{-1}) .
  • Mass Spectrometry : The molecular ion peak at m/z 241.21 confirms the molecular weight .

Q. What synthetic routes are commonly used to prepare this compound?

A representative method involves nucleophilic aromatic substitution:

  • React 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with 1-(3-aminopropyl)imidazole in ethanol at 125°C for 5 minutes, followed by triethylamine as a base. Yield optimization may require solvent selection (e.g., DMF for higher polarity) or extended reaction times .

Advanced Research Questions

Q. How can reductive amination be optimized to improve the synthesis yield of derivatives containing the this compound scaffold?

  • Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for selectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may enhance reaction rates.
  • Temperature Control : Gradual heating (e.g., 80–100°C) avoids side reactions.
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate pure products. Initial yields of 44% (as reported in similar syntheses) can be improved to >70% with these adjustments .

Q. What computational methods are suitable for predicting the reactivity of the imidazole and trifluoromethyl groups in this compound?

  • DFT Calculations : Use B3LYP/6-31G(d) to model electronic effects, such as the electron-withdrawing nature of CF3 and the nucleophilic imidazole nitrogen.
  • Molecular Dynamics : Simulate solvent interactions to predict solubility or aggregation behavior.
  • Docking Studies : Explore binding affinities if the compound is used in medicinal chemistry (e.g., targeting enzymes with imidazole-binding pockets) .

Q. How should researchers address contradictions in reported physical properties (e.g., missing boiling point data)?

  • Comparative Analysis : Use analogs like 4-fluoro-3-(trifluoromethyl)aniline (boiling point: 207–208°C) to estimate properties via group contribution methods.
  • Experimental Validation : Employ differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures .

Q. What challenges arise in crystallographic refinement of this compound using SHELX software?

  • Disorder Modeling : The trifluoromethyl group may exhibit rotational disorder, requiring split-atom refinement.
  • Hydrogen Bonding : Use SHELXL restraints to model NH2 and imidazole interactions accurately.
  • Twinned Data : Apply TWIN/BASF commands if crystal twinning is observed .

Q. How does the imidazole substituent influence the compound’s applications in medicinal chemistry compared to tetrazole analogs?

  • Bioavailability : Imidazole’s basicity (pKa ~7) enhances membrane permeability versus tetrazole (pKa ~4.5).
  • Target Interactions : Imidazole can coordinate metal ions (e.g., Zn2+^{2+} in enzymes), while tetrazole acts as a bioisostere for carboxylic acids.
  • Synthetic Flexibility : Imidazole allows regioselective functionalization (e.g., alkylation at N-1) for structure-activity relationship (SAR) studies .

Q. Methodological Notes

  • Contradictory Data Resolution : Cross-validate spectroscopic and crystallographic data with computational models to resolve ambiguities.
  • Advanced Characterization : Consider single-crystal X-ray diffraction for unambiguous structural assignment, especially if NMR signals overlap due to aromatic complexity .

Properties

IUPAC Name

3-imidazol-1-yl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-8(14)5-9(4-7)16-2-1-15-6-16/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPKULGYMCRGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-Amino-5-bromobenzotrifluoride (4.0 g, 0.0167 mol), 8-hydroxy quinoline (0.362 g, 0.0025 mol), CuI (0.476 g, 0.025 mol), imidazole (1.36 g, 0.0199 mol), and potassium carbonate (2.52 g, 0.0183 mol) in 17 mL of DMSO (degassed with argon for ˜10 min) was heated at 120° C. under an atmosphere of argon for 15 h; the HPLC indicated no starting material. A 14% aqueous solution of ammonium hydroxide was added to the cooled mixture and this was stirred for 1 h at ambient temperature. Water (50 mL) and EtOAc (200 mL) were added and the aqueous layer was extracted with EtOAc (3×30 mL). The combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with EtOAc/hexanes) to provide 2.51 g of product.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.362 g
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
0.476 g
Type
catalyst
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-Amino-5-bromobenzotrifluoride (4.0 g, 0.0167 mol), 8-hydroxy quinoline (0.362 g, 0.0025 mol). CuI (0.476 g, 0.025 mol), imidazole (1.36 g, 0.0199 mol), and potassium carbonate (2.52 g, 0.0183 mol) in 17 mL of DMSO (degassed with argon for −10 min) was heated at 120° C. under an atmosphere of argon for 15 h; the HPLC indicated no starting material. A 14% aqueous solution of ammonium hydroxide was added to the cooled mixture and this was stirred for 1 h at ambient temperature. Water (50 mL) and EtOAc (200 mL) were added and the aqueous layer was extracted with EtOAc (3×30 mL). The combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with EtOAc/hexanes) to provide 2.51 g of product.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.362 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.36 g
Type
reactant
Reaction Step Four
Quantity
2.52 g
Type
reactant
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Four
Name
CuI
Quantity
0.476 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.